3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.18925731 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Advanced Building Blocks for Drug Discovery : A study by Skalenko et al. (2018) developed a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes via [2+2]-photochemical intermolecular cycloaddition. These compounds are easily transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, serving as advanced building blocks for drug discovery (Skalenko et al., 2018).
- Constrained Beta-proline Analogues : Armstrong et al. (2009) prepared 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in enantiopure form to assess its catalytic potential in aldol reactions, highlighting the influence of acid geometry on selectivity and demonstrating the compound's utility in organic synthesis (Armstrong et al., 2009).
Potential in Medicinal Chemistry
- Bridged Bicyclic Piperazines : Walker and Bedore (2012) described a concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes, important for creating bridged bicyclic piperazines in medicinal chemistry research due to their similar lipophilicity to piperazine (Walker & Bedore, 2012).
Catalytic and Synthetic Applications
- Synthesis of Δ2-Oxazines and Δ2-Thiazolines : Vorbrüggen and Krolikiewicz (1993) reported on the synthesis of Δ2-oxazolines, Δ2-oxazines, Δ2-thiazolines, and 2-substituted benzoxazoles from carboxylic acids and amino alcohols or amino mercaptans, showcasing the versatility of related compounds in synthesizing a wide range of heterocyclic structures (Vorbrüggen & Krolikiewicz, 1993).
Functionalization and Material Science
- Carbon Material Functionalization : Zhan et al. (2014) developed a novel carbon-based solid acid functionalized with NH2+ and SO3H groups, demonstrating its high reactivity and selectivity in esterification reactions. This illustrates the potential of chemical functionalization in material science and catalysis (Zhan et al., 2014).
properties
IUPAC Name |
3-[4-(4-acetylphenyl)piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13(24)14-4-6-17(7-5-14)22-8-10-23(11-9-22)20(25)18-15-2-3-16(12-15)19(18)21(26)27/h4-7,15-16,18-19H,2-3,8-12H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJCQZXLKHQWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C4CCC(C4)C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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